molecular formula C17H29NO B12442465 6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol

6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol

Cat. No.: B12442465
M. Wt: 263.4 g/mol
InChI Key: ZBJGGLXQNXXXRO-UHFFFAOYSA-N
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Description

6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structure, which includes a trienyl group attached to a piperidine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of a trienyl halide with a piperidine derivative under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques, such as column chromatography or recrystallization, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, its insecticidal activity is attributed to its ability to interfere with the nervous system of insects, leading to paralysis and death . The exact molecular targets and pathways involved in its therapeutic effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol is unique due to its specific combination of a trienyl group and a piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

6-deca-1,3,5-trienyl-1,2-dimethylpiperidin-3-ol

InChI

InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3

InChI Key

ZBJGGLXQNXXXRO-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CC=CC1CCC(C(N1C)C)O

Origin of Product

United States

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